5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
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Overview
Description
9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a triazolo ring fused to a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This one-pot two-step strategy is efficient and yields the desired tricyclic system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Cyclization Reactions: Involves the formation of the triazolo ring through cyclocondensation reactions.
Common Reagents and Conditions
Halogenating Agents: Used in substitution reactions to introduce or replace halogen atoms.
Cyclocondensation Reagents: Such as ortho esters, used in the formation of the triazolo ring.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Loratadine: Contains a similar tricyclic system but is used as an antihistamine.
Pyrazolo[3,4-d]pyrimidine: Shares the triazolo ring but differs in its overall structure and pharmacological properties.
Uniqueness
9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substitution pattern and the presence of the thienyl group, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
54028-85-2 |
---|---|
Molecular Formula |
C15H13ClN4S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChI Key |
KOHPHQCLTLKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4 |
Origin of Product |
United States |
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